molecular formula C19H18N2O3 B4885663 N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4885663
M. Wt: 322.4 g/mol
InChI Key: JCIBIKRGXPVAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to modulate the levels of various cytokines and chemokines involved in the immune response. Moreover, it has been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity towards specific targets. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which may limit its clinical translation.

Future Directions

The potential therapeutic applications of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide are still being explored. Some of the future directions for research include:
1. Investigating the pharmacokinetics and toxicity of this compound in vivo.
2. Studying the molecular mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects.
3. Developing novel formulations and delivery systems to improve its bioavailability and efficacy.
4. Assessing the synergistic effects of this compound with other drugs in combination therapy.
5. Exploring its potential applications in other diseases, such as cardiovascular and metabolic disorders.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to develop effective therapeutic strategies.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 4-acetylbenzoic acid with phenylhydrazine to form 4-acetylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and benzaldehyde to produce the final product, this compound.

Scientific Research Applications

N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(22)14-7-9-16(10-8-14)20-19(24)15-11-18(23)21(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIBIKRGXPVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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